5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline
Description
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-5-10(15-17-8)7-14-11-6-9(13)3-4-12(11)16-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
SQBKCJYBOVWUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine hydrochloride and an appropriate alkyne or nitrile.
Substitution reaction: The chloro and methoxy groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.
Coupling reaction: The final step involves coupling the isoxazole moiety with the substituted aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The chloro and methoxy groups can enhance its binding affinity to target molecules, while the isoxazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline with four structurally related compounds, focusing on molecular features, synthetic pathways, and biological implications.
Table 1: Comparative Analysis of Key Compounds
Structural and Electronic Comparisons
- Isoxazole vs. Benzoxazole: The target compound’s 5-methylisoxazole ring (electron-deficient) contrasts with the benzoxazole in compound , which has a fused aromatic system.
- Substituent Effects : The methoxy group in the target compound enhances solubility compared to the methylsulfanyl group in , which may improve metabolic stability but reduce polarity.
Key Research Findings and Limitations
Biological Activity
5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline, with the CAS number 1251580-33-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data and case studies.
- Molecular Formula : C₈H₁₂ClN₂O₃
- Molecular Weight : 184.19 g/mol
- Structural Characteristics : The compound features a chloro and methoxy group on the aniline ring and a methylisoxazole moiety, which are essential for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hybrid molecules containing isoxazole derivatives have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of isoxazole derivatives, compounds demonstrated significant growth inhibition (GI%) against leukemia (CCRF-CEM) and colon cancer (HCT-116) cell lines, with percentages around 54% to 57% at specific concentrations .
| Cell Line | GI% (%) | Concentration (µM) |
|---|---|---|
| CCRF-CEM | 56.82 | <0.01 |
| HCT-116 | 57.71 | <0.02 |
This suggests that the structural features of the compound may contribute to its ability to induce apoptosis and inhibit cell proliferation.
Antibacterial Activity
The antibacterial properties of compounds related to this compound have also been investigated. Research indicates that similar compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Data
A study evaluated the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings indicate that modifications in the molecular structure can enhance the antibacterial activity of derivatives, suggesting potential therapeutic applications in treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, compounds similar to this aniline derivative have shown antifungal properties against various fungal strains.
Fungal Activity Results
The antifungal activity was assessed against common strains such as Candida albicans:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
These results support the notion that structural components of the compound play a critical role in its antifungal efficacy .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases, particularly G2/M, which is crucial for halting cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in cancer cells treated with isoxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
